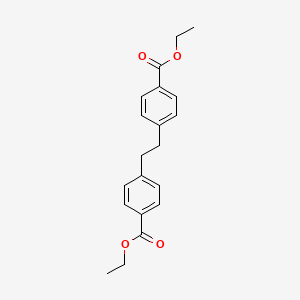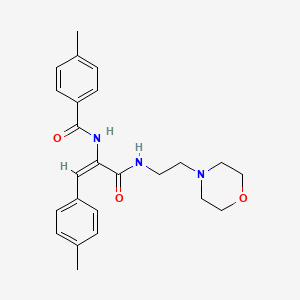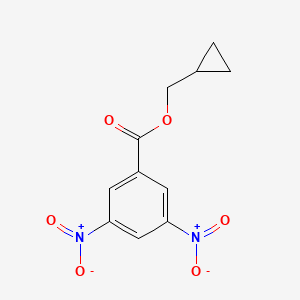![molecular formula C30H32N2O6S B11969989 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969989.png)
2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple functional groups such as isobutyl, acetoxy, ethoxy, and benzylidene
Méthodes De Préparation
The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through a series of chemical reactions. Common methods include:
Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as acetoxy and ethoxy through nucleophilic substitution.
Condensation Reactions: Formation of the benzylidene moiety through condensation reactions involving aldehydes and ketones.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Tertiary Butyl Esters: These compounds have similar ester functional groups but differ in their overall structure and reactivity.
Propriétés
Formule moléculaire |
C30H32N2O6S |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-7-36-24-15-22(12-13-23(24)38-20(6)33)27-26(29(35)37-16-17(2)3)19(5)31-30-32(27)28(34)25(39-30)14-21-10-8-18(4)9-11-21/h8-15,17,27H,7,16H2,1-6H3/b25-14+ |
Clé InChI |
PSIBNQUDXJKLKG-AFUMVMLFSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C)/S3)C)C(=O)OCC(C)C)OC(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C)S3)C)C(=O)OCC(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)
![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
![4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969971.png)

![(2E)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11969978.png)

